molecular formula C14H14N2O2 B1326434 Ethyl 2-m-tolylpyrimidine-5-carboxylate CAS No. 954227-12-4

Ethyl 2-m-tolylpyrimidine-5-carboxylate

Cat. No. B1326434
CAS RN: 954227-12-4
M. Wt: 242.27 g/mol
InChI Key: JNPNGYQLLZTRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-m-tolylpyrimidine-5-carboxylate is a chemical compound used in scientific research. It possesses diverse applications, such as in drug synthesis and development, due to its unique structural properties and potential therapeutic benefits .

Scientific Research Applications

Polymer-assisted Synthesis

Ethyl 2-m-tolylpyrimidine-5-carboxylate derivatives have been utilized in polymer-assisted synthesis, exemplifying a method for constructing complex pyrimidine structures. A study detailed the polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing the versatility of these compounds as intermediates in heterocyclic chemistry (Eynde et al., 2003).

Inhibitors of Gene Expression

Research into the structure-activity relationship of this compound derivatives revealed their potential as inhibitors of AP-1 and NF-κB mediated gene expression. These findings suggest applications in targeting specific pathways involved in inflammation and cancer (Palanki et al., 2002).

Microwave-mediated Synthesis

The compound's derivatives have been synthesized under microwave irradiation, indicating an efficient and regioselective approach to novel pyrimido[1,2-a]pyrimidines. This method underscores the importance of this compound in facilitating rapid and selective synthetic routes (Eynde et al., 2001).

Antioxidant Agents

Derivatives of this compound have been synthesized and evaluated as antioxidant agents, highlighting the potential pharmacological applications of these compounds in mitigating oxidative stress (Asha et al., 2009).

Antimicrobial Activity

The antimicrobial activity of Pyrimidine-5-carboxylate derivatives has been explored, with some derivatives showing promising results against a variety of microbial strains. This research opens pathways for the use of these compounds in developing new antimicrobial agents (A.S.Dongarwar et al., 2011).

Spectroscopic Characterization

This compound and its derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and density functional theory (DFT) calculations. These studies provide insights into the structural and electronic properties of these compounds, which are crucial for their application in materials science and as intermediates in organic synthesis (Pekparlak et al., 2018).

properties

IUPAC Name

ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPNGYQLLZTRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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